2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide
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Overview
Description
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide is a chemical compound that features a pyridazine ring substituted with a 4-bromophenyl group and a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide typically involves the reaction of 4-bromophenylhydrazine with a suitable pyridazine derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting intermediate is then treated with thioacetic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)acetamide
- 2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)acetamide
- 2-((6-(4-Methylphenyl)pyridazin-3-yl)thio)acetamide
Uniqueness
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to certain targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with varying properties .
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3OS/c13-9-3-1-8(2-4-9)10-5-6-12(16-15-10)18-7-11(14)17/h1-6H,7H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRZTIKOJUHSGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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